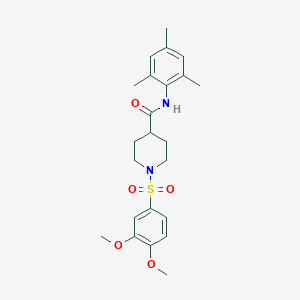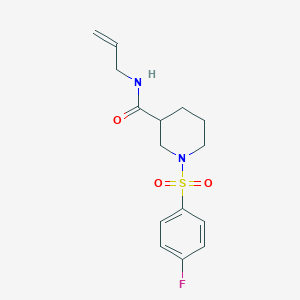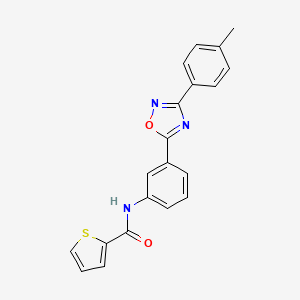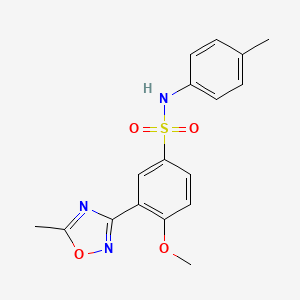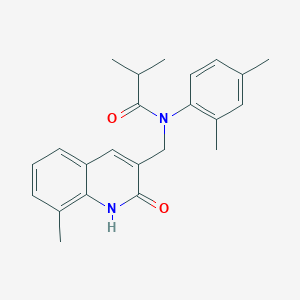
N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMFOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFOB is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and cellular detoxification.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of adhesion molecules involved in leukocyte recruitment. This compound has also been shown to reduce the levels of ROS in cells and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. It has also been shown to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of interest is the identification of specific molecular targets and signaling pathways involved in its biological activities, which could lead to the development of more targeted and effective therapies. Finally, more research is needed to evaluate its safety and efficacy in clinical trials, and to explore its potential applications in various disease states.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylhydrazine with furan-2-carboxylic acid, followed by cyclization with thionyl chloride and subsequent reaction with 4-bromobutanoyl chloride. The final product is purified through column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been extensively studied in vitro and in vivo, and has shown promising results in various preclinical models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-8-9-14(11-13(12)2)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-10-23-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXQMYGZLUNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)
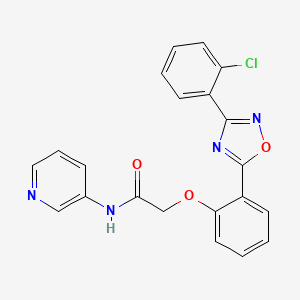
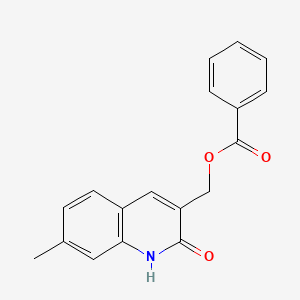

![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)
